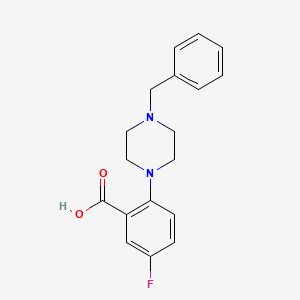

2-(4-Benzylpiperazino)-5-fluorobenzoic acid

Description

2-(4-Benzylpiperazino)-5-fluorobenzoic acid (CAS 1256633-38-1) is a fluorinated benzoic acid derivative featuring a 4-benzylpiperazine substituent at the 2-position of the aromatic ring. It is commonly used in pharmaceutical research as a precursor or intermediate for synthesizing more complex molecules, particularly those targeting neurological or microbial pathways .

Properties

IUPAC Name |

2-(4-benzylpiperazin-1-yl)-5-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O2/c19-15-6-7-17(16(12-15)18(22)23)21-10-8-20(9-11-21)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULOYDKUTNHOZGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001193492 | |

| Record name | Benzoic acid, 5-fluoro-2-[4-(phenylmethyl)-1-piperazinyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001193492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256633-38-1 | |

| Record name | Benzoic acid, 5-fluoro-2-[4-(phenylmethyl)-1-piperazinyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256633-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 5-fluoro-2-[4-(phenylmethyl)-1-piperazinyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001193492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Benzylpiperazino)-5-fluorobenzoic acid typically involves the following steps:

Formation of Benzylpiperazine: Benzylpiperazine can be synthesized by reacting benzyl chloride with piperazine in the presence of a base such as sodium hydroxide.

Introduction of Fluorobenzoic Acid: The benzylpiperazine is then reacted with 5-fluorobenzoic acid under appropriate conditions to form the desired compound. This step may involve the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the benzyl group, converting it to a corresponding alcohol or alkane.

Substitution: The fluorine atom on the benzoic acid ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst like palladium.

Major Products:

Oxidation: N-oxide derivatives of the piperazine ring.

Reduction: Benzyl alcohol or alkane derivatives.

Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Benzylpiperazino)-5-fluorobenzoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential interactions with biological targets, including enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(4-Benzylpiperazino)-5-fluorobenzoic acid involves its interaction with specific molecular targets in the body. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The fluorobenzoic acid component may enhance the compound’s binding affinity and specificity for certain targets. Overall, the compound’s effects are mediated through its ability to influence signaling pathways and receptor functions.

Comparison with Similar Compounds

Methyl 2-(4-Benzylpiperazino)-5-fluorobenzoate

Structural Differences :

- The methyl ester derivative (CAS 1256633-30-3) replaces the carboxylic acid (-COOH) with a methyl ester (-COOCH₃).

- Molecular Weight : 342.40 vs. 328.38 (estimated for the carboxylic acid form).

Functional Implications :

5-(4-Benzylpiperazino)-2-nitroaniline

Structural Differences :

- Replaces the fluorobenzoic acid moiety with a nitroaniline group (-NH₂ and -NO₂ substituents).

- Molecular Weight : 312.37 (vs. 328.38 for the target compound).

Functional Implications :

- The nitro group (-NO₂) introduces strong electron-withdrawing effects, altering electronic distribution and reactivity.

- This compound may serve as a precursor in dye or explosive chemistry .

Methyl 5-Fluoro-2-(4-Methylpiperazino)benzoate

Structural Differences :

- Substitutes the benzyl group on the piperazine ring with a methyl group (-CH₃).

- Molecular Weight : 282.30 (vs. 328.38 for the target compound).

Functional Implications :

2,4-Dichloro-5-fluorobenzoic Acid

Structural Differences :

- Contains two chlorine atoms at the 2- and 4-positions instead of the 4-benzylpiperazino group.

- Molecular Weight : 209.56 (vs. 328.38).

Functional Implications :

Table 1: Comparative Analysis of Key Compounds

Biological Activity

2-(4-Benzylpiperazino)-5-fluorobenzoic acid is a compound of interest due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C18H19FN2O2

- CAS Number : 1256633-38-1

- Molecular Weight : 316.35 g/mol

The compound features a benzoic acid moiety with a fluorine atom at the 5-position and a benzylpiperazine substituent at the 2-position, which may enhance its pharmacological properties through increased lipophilicity and receptor binding affinity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Receptor Binding : The compound is believed to interact with neurotransmitter receptors, potentially influencing pathways related to mood and cognition.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions such as depression or anxiety.

Biological Activity Overview

Research has indicated several biological activities associated with this compound:

- Antidepressant Effects : Studies suggest that derivatives of piperazine compounds exhibit antidepressant-like effects in animal models, possibly through modulation of serotonin and norepinephrine levels.

- Antitumor Activity : Preliminary findings indicate that similar compounds have shown cytotoxic effects against various cancer cell lines, suggesting potential for development as anticancer agents.

- Neuroprotective Properties : Compounds with similar structures have been investigated for neuroprotective effects, which could be beneficial in neurodegenerative diseases.

Research Findings and Case Studies

A review of the literature reveals several key studies that highlight the biological activity of this compound:

Table 1: Summary of Biological Activities

| Study Reference | Biological Activity | Findings |

|---|---|---|

| Toyn et al. (2000) | Genetic Marker Selection | Demonstrated effectiveness in counterselecting for TRP1 in Saccharomyces cerevisiae, indicating potential use in genetic engineering. |

| PMC3588531 | Antitumor Activity | Showed cytotoxicity against breast cancer cell lines, suggesting further investigation into its anticancer properties. |

| Cayman Chemical | Enzyme Inhibition | Identified as an inhibitor of specific metabolic enzymes, highlighting its potential therapeutic applications. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.